2-Methylchroman

Vue d'ensemble

Description

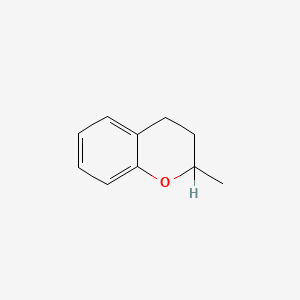

2-Methylchroman is a chemical compound with the molecular formula C10H12O . It is a derivative of chroman, a type of oxygen heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone .Chemical Reactions Analysis

The chemical reactivity of this compound has been explored in several studies. For example, it has been found to undergo various reactions such as oxidation, thiation, hydrogenation, photolysis, reactions with organometallic reagents, Diels-Alder reactions, condensation reactions, dimerization reactions, Vilsmeier-Haack reactions, electrophilic substitution reactions, ring opening reactions, ring opening ring closure reactions, ring degradation reactions, and color reactions .Physical and Chemical Properties Analysis

The average mass of this compound is 148.202 Da, and its mono-isotopic mass is 148.088821 Da . More detailed physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Applications De Recherche Scientifique

Application in Nematic Liquid Crystals

Chiral 2-methylchroman-2-carboxylic acid derivatives have been synthesized and used as chiral dopants for nematic liquid crystals. These compounds were prepared from optically active 6-benzyloxy-2-methylchroman-2-carboxylic acid, which was synthesized as a rigid core structure. The helical twisting power of these new dopants was determined, and their functional groups and flexible terminal structures were studied in relation to their application in nematic liquid crystals (Shitara, Aoki, Hirose, & Nohira, 2000).

Chemical Reactivity and Biological Activity

2-Methylchromones, including derivatives like this compound, are known for their significant biological activities. Research has explored the synthesis and reactions of these compounds, as well as their biological evaluation. This includes investigating their transformations into other biologically active compounds (Ibrahim, Ali, Alnamer, & Gabr, 2010).

Application in Alcohol Synthesis

Promoted “zinc chromite” catalysts have been synthesized for producing 2-methyl-1-alcohols, like iso-butanol, from synthesis gas. The catalysts' performance was evaluated at high temperatures and pressures in a slurry reactor, using a family of liquids that are thermally stable at reaction conditions. This illustrates the application of this compound in the synthesis of higher alcohols (Roberts & Sun, 2000).

Synthesis and Properties of this compound-2-carboxylic Acid Derivatives

Optically active this compound-2-carboxylic acid derivatives have been prepared as new chiral dopants for nematic liquid crystals. The relationship between the structures of these compounds and their helical twisting power was studied, highlighting their potential in liquid crystal applications [(Shitara, Aoki, Hirose, & Nohira, 1998)](https://consensus.app/papers/synthesis-helical-twisting-power-optically-active-shitara/978bff17c3bc5b2ea5204cbae9c8013e/?utm_source=chatgpt).

Conjugate Addition and Synthesis Routes

The study on 3-(p-Tolylsulphinyl)chromone and its reactions, including the production of 2-methyl-3-(p-tolylsulphinyl)chroman-4-ones and the subsequent synthesis of 2-methylchromone, reveals important chemical pathways. These findings have implications for the synthesis of various chromone and chroman derivatives, illustrating the versatility of this compound in organic synthesis (Saengchantara & Wallace, 1990).

Use as Biomass-Derived Solvent

2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources and related to this compound, is highlighted for its potential as an environmentally friendly solvent in organic chemistry. Its unique physical and chemical properties make it suitable for a wide range of applications, including organometallics, organocatalysis, and biotransformations (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).

Novel Scaffold for Dopaminergic Agents

The development of a series of 2-(aminomethyl)chromans (2-AMCs), including this compound moieties, as novel scaffolds for accessing the D2 agonist pharmacophore, reveals the potential of this compound in medicinal chemistry. This research contributes to understanding the structural basis for dopamine receptor interaction and offers new directions for therapeutic agent synthesis (Mewshaw et al., 1997).

Mécanisme D'action

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGALVPYTKQIBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327546, DTXSID10871208 | |

| Record name | 2-Methylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-26-7 | |

| Record name | 2-Methylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

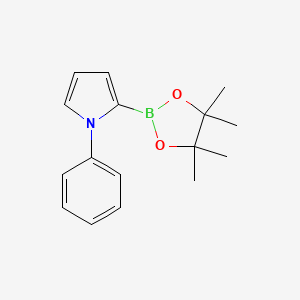

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

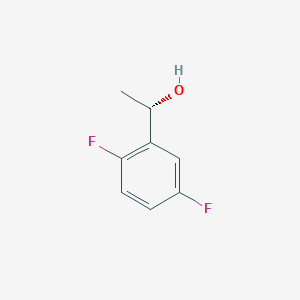

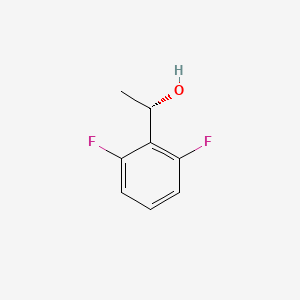

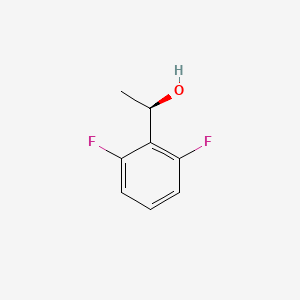

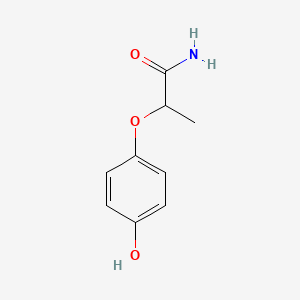

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.